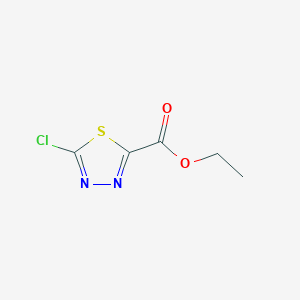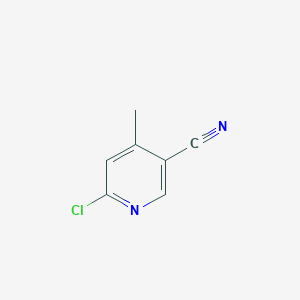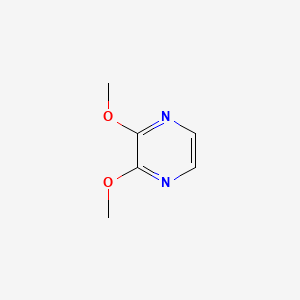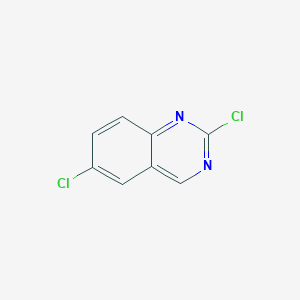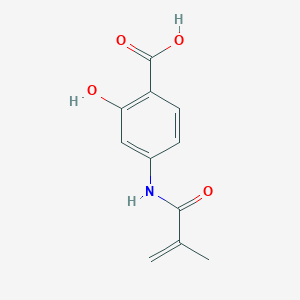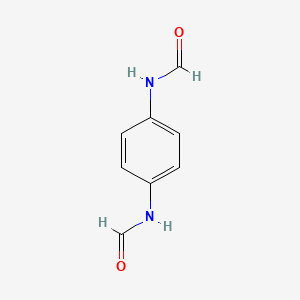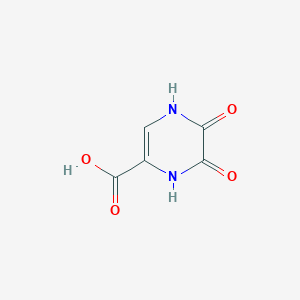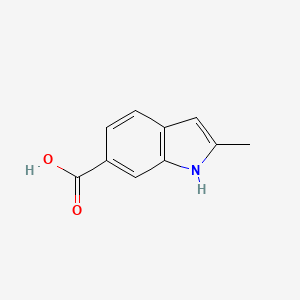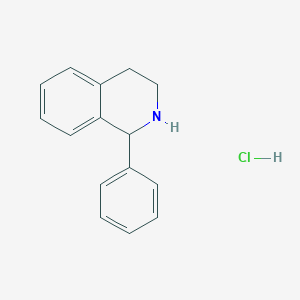
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
概要
説明
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic organic compound with the chemical formula C₁₅H₁₅N . It belongs to the class of tetrahydroisoquinolines , which are structurally related to isoquinoline alkaloids. This compound exhibits interesting biological properties and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several methods, including reductive cyclization of appropriate precursors. One common approach is the Pictet-Spengler reaction , where an aromatic aldehyde (such as benzaldehyde) reacts with an amine (such as aniline) in the presence of an acid catalyst. The resulting tetrahydroisoquinoline undergoes quaternization with hydrochloric acid to yield the hydrochloride salt.
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a phenyl group attached. The nitrogen atom in the ring can be protonated due to the hydrochloride salt form. The aromatic phenyl ring contributes to its stability and influences its biological activity.
Chemical Reactions Analysis
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions, including oxidation , reduction , and alkylation . These reactions can modify its structure and properties, leading to derivatives with different pharmacological profiles.
Physical And Chemical Properties Analysis
- Physical State : 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exists as a solid .
- Melting Point : The compound typically melts at a specific temperature (please refer to the relevant literature).
- Solubility : It is soluble in water due to its hydrochloride salt form.
- Color : The compound may exhibit a color (again, specific details vary).
科学的研究の応用
Antifertility Agent Research
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential as a nonsteroidal antifertility agent in females. Paul, Coppola, and Cohen (1972) found it to be an active antifertility agent in rats, and synthesized several analogs to explore its estrogenic properties (Paul, Coppola, & Cohen, 1972).
Pharmaceutical Synthesis
This compound is a key intermediate in the preparation of solifenacin, a urinary antispasmodic drug. Bolchi et al. (2013) described a one-pot racemization process for synthesizing the compound, which is useful for industrial recycling of its enantiomers (Bolchi et al., 2013).
Neuroprotective Agent Research
Studies have shown that derivatives of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can have neuroprotective effects. Ohkubo et al. (1996) synthesized a series of these derivatives, finding that they can protect neurons from ischemia-induced degeneration and have anticonvulsant and anti-hypoxic activities (Ohkubo et al., 1996).
Anticancer Research
Mohler et al. (2006) explored the antiglioma activity of certain 1,2,3,4-tetrahydroisoquinoline derivatives. They found that one compound selectively inhibited the growth of C6 glioma cells while leaving normal astrocytes relatively unaffected, suggesting potential clinical utility (Mohler et al., 2006).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of a specific derivative, finding it to have a pronounced effect in reducing inflammation and pain, suggesting its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).
Dopamine Receptor Ligand Research
Charifson et al. (1989) conducted conformational studies on a series of derivatives, analyzing their potential as D1 dopamine receptor ligands. This research aids in understanding the molecular interaction of these compounds with dopamine receptors, which is relevant for conditions like Parkinson's disease (Charifson et al., 1989).
Safety And Hazards
- Toxicity : While toxicity data may vary, it is essential to handle this compound with care. Always follow proper safety protocols.
- Hazard Statements : It is classified as Acute Tox. 4 (Oral) , indicating potential toxicity if ingested.
将来の方向性
Research on 1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride continues to explore its therapeutic potential. Future studies should focus on:
- Structure-Activity Relationships : Investigate derivatives with improved efficacy and reduced side effects.
- Target Identification : Elucidate specific molecular targets and pathways affected by this compound.
- Clinical Trials : Evaluate its safety and efficacy in relevant disease models.
Please note that this analysis is based on available literature, and further research may provide additional insights. Always consult authoritative sources for precise details and up-to-date information12345.
特性
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJLGSNPKSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
5464-92-6 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5464-92-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



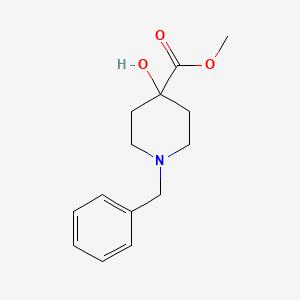
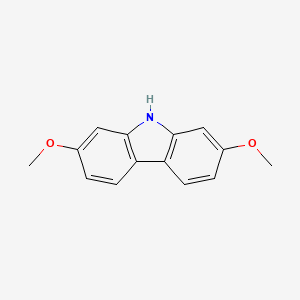
![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)
